Receptor Subtype Selectivity Profile: Ro 0437626 vs. PPADS and Suramin
Ro 0437626 demonstrates a >30-fold selectivity for the P2X1 receptor (IC50 = 3 µM) over P2X2, P2X3, and P2X2/3 receptors (IC50 > 100 µM) . In contrast, the commonly used antagonist PPADS inhibits P2X1 with an IC50 of 68-100 nM but also potently inhibits P2X3 (IC50 = 214 nM) and other P2 receptors [1]. Suramin, another broad-spectrum antagonist, inhibits P2X1 with an IC50 of ~1 µM but also affects P2X2 (IC50 = 10.4 µM) and P2X3 (IC50 = 14.9 µM) at concentrations near its P2X1 potency [2]. This difference in selectivity window is critical for isolating P2X1-specific effects.
| Evidence Dimension | Receptor Subtype Selectivity (Fold-Selectivity) |
|---|---|
| Target Compound Data | >30-fold (P2X1 vs. P2X2/3/2/3) |
| Comparator Or Baseline | PPADS: ~2-3 fold (P2X1 vs. P2X3); Suramin: ~10-15 fold (P2X1 vs. P2X2/3) |
| Quantified Difference | Ro 0437626 offers a 3-15x greater selectivity window compared to PPADS and suramin. |
| Conditions | Recombinant human and rat P2X receptors expressed in various cell lines (e.g., CHO-K1, Xenopus oocytes). |
Why This Matters
For experiments aimed at dissecting the specific contribution of P2X1 receptors in complex systems (e.g., platelet activation, smooth muscle contraction), the narrow selectivity of PPADS or suramin leads to ambiguous results; Ro 0437626's broader selectivity window provides greater confidence that observed effects are P2X1-mediated.
- [1] TargetMol. PPADS. Product Datasheet. View Source
- [2] PMC Table 2. Receptor selectivity profiles of various P2X antagonists. Pharmaceuticals (Basel). 2024; 17(10): 1291. View Source
